4-Bromo-2,5-dichlorobenzyl alcohol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2,5-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZGXTMRJANAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Ascendancy of Halogenated Aromatic Building Blocks in Contemporary Chemical Research
Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental and powerful strategy in organic synthesis. numberanalytics.com The presence of halogen atoms—fluorine, chlorine, bromine, or iodine—can profoundly influence the physical, chemical, and biological properties of a molecule. numberanalytics.com For instance, the introduction of halogens can enhance a compound's lipophilicity, which can improve its ability to cross biological membranes, a crucial factor in drug design. numberanalytics.com
Halogenated aromatic compounds are particularly significant. They serve as versatile intermediates in a wide array of chemical transformations. numberanalytics.com The carbon-halogen bond provides a reactive handle for various coupling reactions, such as Suzuki, Stille, and Heck reactions, which are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in constructing the complex molecular frameworks of many modern pharmaceuticals, including antibacterial and anticancer agents. numberanalytics.com Furthermore, the specific placement of different halogens on an aromatic ring allows for selective and sequential reactions, providing chemists with precise control over the synthetic process.
Beyond pharmaceuticals, halogenated aromatic compounds are integral to the creation of advanced materials. numberanalytics.com Their unique electronic properties are harnessed in the development of organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers. The strategic use of halogenation allows for the fine-tuning of material properties such as conductivity, thermal stability, and flame retardancy. mt.com
An Overview of 4 Bromo 2,5 Dichlorobenzyl Alcohol in Halogenated Benzyl Alcohol Chemistry
Established Chemical Synthesis Routes
Traditional synthetic approaches remain fundamental in the preparation of halogenated benzyl alcohols. These methods often involve direct halogenation of a benzyl alcohol precursor or the construction of the target molecule from already halogenated starting materials.
Electrophilic Aromatic Substitution Strategies for Bromination and Chlorination of Benzyl Alcohol Precursors
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and provides a direct route to halogenated benzyl alcohols. libretexts.org In this type of reaction, a benzene ring is attacked by an electrophile, leading to the substitution of a hydrogen atom. libretexts.org For the synthesis of compounds like this compound, this would involve the sequential chlorination and bromination of a suitable benzyl alcohol precursor.
The halogenation of benzene rings typically requires a catalyst to activate the halogen, as they are not electrophilic enough to break the aromaticity of the benzene ring on their own. libretexts.org For chlorination and bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is commonly employed. masterorganicchemistry.comdocbrown.info The catalyst polarizes the halogen molecule, creating a stronger electrophile that can be attacked by the nucleophilic benzene ring. masterorganicchemistry.com This initial attack is the rate-determining step and results in the formation of a positively charged carbocation intermediate known as an arenium ion. libretexts.org This intermediate is stabilized by resonance. libretexts.org In a subsequent fast step, a proton is removed from the arenium ion, restoring the aromaticity of the ring and yielding the halogenated product. libretexts.org
The regioselectivity of these substitutions is governed by the directing effects of the substituents already present on the aromatic ring. For the synthesis of this compound, the directing effects of the hydroxymethyl group (-CH₂OH) and the existing halogen atoms would need to be carefully considered to achieve the desired substitution pattern.
Multi-step Synthetic Sequences from Halogenated Precursors
An alternative to direct halogenation of benzyl alcohol is the use of multi-step synthetic sequences starting from readily available halogenated precursors. libretexts.org This approach offers greater control over the final substitution pattern. For instance, the synthesis of this compound could potentially start from a precursor like 2,4-dichlorobenzyl chloride.
A plausible synthetic route could involve the following transformations:
Nitration: Introduction of a nitro group onto the 2,4-dichlorinated ring.
Reduction: Conversion of the nitro group to an amino group.
Sandmeyer Reaction: Diazotization of the amino group followed by reaction with a copper(I) bromide to introduce the bromine atom.
Hydrolysis: Conversion of the benzyl chloride to benzyl alcohol.
Another strategy involves the reduction of a corresponding halogenated benzaldehyde. For example, 3-bromo-4,5-difluorobenzyl alcohol can be synthesized by the reduction of 3-bromo-4,5-difluorobenzaldehyde (B1446559) using sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like ethanol. Similarly, a precursor such as 4-bromo-2,5-dichlorobenzaldehyde (B2932023) could be reduced to the target alcohol. The synthesis of this aldehyde could be achieved through various methods, including the Sandmeyer reaction starting from an appropriate aminobenzonitrile, as seen in the preparation of 4-bromo-2-chlorobenzonitrile. chemicalbook.com
A specific example of a multi-step synthesis is the preparation of 2-bromo-4,6-dichlorobenzyl alcohol from 2-bromo-4,6-dichlorobenzyl bromide. prepchem.com This process involves heating the starting material with anhydrous sodium acetate (B1210297) in glacial acetic acid, followed by hydrolysis with sodium hydroxide (B78521) in ethanol. prepchem.com
Advanced Catalytic and Biocatalytic Approaches
In recent years, there has been a growing emphasis on developing more efficient and environmentally benign synthetic methods. This has led to the exploration of advanced catalytic and biocatalytic approaches for the synthesis of halogenated benzyl alcohols.
Application of Phase Transfer Catalysis in Halogenated Benzyl Alcohol Synthesis
Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases. operachem.com It involves the use of a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. operachem.comwikipedia.org This method can lead to increased reaction rates, milder reaction conditions, and simplified work-up procedures. wikipedia.org
In the context of halogenated benzyl alcohol synthesis, PTC can be particularly useful for nucleophilic substitution reactions. phasetransfer.com For example, the hydrolysis of a halogenated benzyl halide to the corresponding alcohol can be efficiently carried out under PTC conditions. The catalyst transports the hydroxide ion from the aqueous phase to the organic phase, where it can react with the benzyl halide. operachem.com PTC is widely used in industrial processes, including the synthesis of polyesters and phosphothioate-based pesticides. wikipedia.org The choice of catalyst is crucial for optimizing the reaction, with parameters like the number of carbon atoms on the quaternary salt (C#) influencing its effectiveness. acsgcipr.org
Enzymatic and Biocatalytic Transformations for Halo-Substituted Benzyl Alcohols
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and reduced environmental impact. worldwidejournals.comnih.gov
The synthesis of halo-substituted benzyl alcohols can be achieved through biocatalytic reductions of the corresponding aldehydes. For instance, baker's yeast (Saccharomyces cerevisiae) has been used for the biotransformation of various carbonyl compounds into alcohols, including 2,4-dichlorobenzyl alcohol and 2-bromobenzyl alcohol. worldwidejournals.com These reactions are often carried out using whole cells, which can be either free or immobilized. worldwidejournals.com
Recent research has also focused on developing enzymatic cascades for the synthesis of benzyl alcohol and its analogues from bio-based feedstocks like L-phenylalanine. researchgate.net While not directly demonstrated for this compound, these approaches highlight the potential for developing sustainable biocatalytic routes to a wide range of substituted benzyl alcohols. Furthermore, enzymes like P450 monooxygenases have been engineered to catalyze the hydroxylation of halohydrocarbons with high regio- and enantioselectivity, offering a potential route to chiral halo-substituted alcohols. acs.org
Industrial Scale Preparation Considerations for Halogenated Benzyl Alcohols
The industrial production of halogenated benzyl alcohols requires careful consideration of factors such as cost-effectiveness, safety, and environmental impact. google.com While classical methods like electrophilic aromatic substitution are well-established, they often involve harsh reagents and can generate significant waste. libretexts.org
The choice of starting materials is a key economic consideration. For example, processes that utilize expensive aryl bromides may be less favorable for large-scale production compared to those that start from more readily available aryl chlorides. google.com The recovery and reuse of catalysts, such as precious metal catalysts used in some coupling reactions, is also an important factor. google.com
Modern industrial processes are increasingly incorporating principles of green chemistry. This includes the use of safer solvents, the reduction of by-products, and the development of catalytic processes that are more efficient and generate less waste. acsgcipr.org Phase transfer catalysis is an example of a technology that aligns with these principles, as it can reduce the need for hazardous solvents and allow for the use of less expensive inorganic bases. acsgcipr.org
Biocatalytic processes also hold promise for the industrial-scale synthesis of halogenated benzyl alcohols. nih.gov However, challenges such as substrate and product inhibition, as well as the need for efficient downstream processing, must be addressed to make these processes economically viable. nih.gov Immobilization of biocatalysts can improve their stability and reusability, which is a significant advantage in an industrial setting. nih.gov
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2,5 Dichlorobenzyl Alcohol
Oxidation Reactions to Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol group in 4-Bromo-2,5-dichlorobenzyl alcohol is a fundamental transformation that can yield either the corresponding aldehyde (4-bromo-2,5-dichlorobenzaldehyde) or carboxylic acid (4-bromo-2,5-dichlorobenzoic acid). The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. quora.com
Primary alcohols are susceptible to a two-step oxidation: first to an aldehyde, which can then be further oxidized to a carboxylic acid. rsc.org To achieve a selective, partial oxidation to the aldehyde, milder oxidizing agents are typically employed, or the aldehyde product is removed from the reaction mixture as it forms to prevent overoxidation. quora.com Common reagents for this selective transformation include Pyridinium chlorochromate (PCC) or reaction systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant such as sodium hypochlorite. ncert.nic.in These methods are generally effective for benzylic alcohols and can be applied to produce 4-bromo-2,5-dichlorobenzaldehyde (B2932023).
For the complete oxidation to the corresponding carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or dichromates), or a one-pot two-step process like a copper-catalyzed aerobic oxidation followed by a Lindgren oxidation with sodium chlorite (B76162) can be utilized. rsc.orgresearchgate.net These vigorous conditions ensure the full conversion of the alcohol, through the intermediate aldehyde, to the carboxylic acid. ncert.nic.in The direct oxidation of benzylic alcohols to carboxylic acids is a crucial transformation in organic synthesis. rsc.org
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 4-Bromo-2,5-dichlorobenzaldehyde | Partial Oxidation |
| This compound | TEMPO / NaOCl | 4-Bromo-2,5-dichlorobenzaldehyde | Partial Oxidation |
| This compound | Potassium permanganate (KMnO₄) | 4-Bromo-2,5-dichlorobenzoic acid | Full Oxidation |
Reduction Chemistry and Formation of Derived Alcohols
The term "reduction" in the context of this compound can refer to several distinct processes. The most direct interpretation is the reduction of the benzylic alcohol functional group itself, a deoxygenation reaction that would yield 4-bromo-2,5-dichlorotoluene. This transformation is typically achieved under harsh conditions. A classic method involves the use of hydriodic acid (HI), often with red phosphorus (Pred) as a stoichiometric reducing agent to regenerate HI. researchgate.netnih.gov This protocol has been shown to be effective for the reduction of various benzylic alcohols to their corresponding alkanes. researchgate.netnih.gov The reaction mechanism proceeds through the initial conversion of the alcohol to a benzylic iodide, which is then reduced by another equivalent of HI. nih.gov
Another potential reduction pathway is reductive dehalogenation, where one or more of the carbon-halogen bonds are cleaved and replaced with a carbon-hydrogen bond. This reaction typically requires a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent. The relative ease of cleavage is generally C-Br > C-Cl. Selective dehalogenation can be challenging in polyhalogenated systems.
Finally, it is important to distinguish these processes from the reduction of the corresponding carbonyl compounds. The aldehyde (4-bromo-2,5-dichlorobenzaldehyde) or carboxylic acid (4-bromo-2,5-dichlorobenzoic acid) can be reduced back to this compound using appropriate reducing agents like sodium borohydride (B1222165) (NaBH₄) for the aldehyde or lithium aluminum hydride (LiAlH₄) for the carboxylic acid.
Table 2: Potential Reduction Pathways
| Starting Material | Reagent(s) | Product(s) | Reaction Type |
|---|---|---|---|
| This compound | HI / Pred | 4-Bromo-2,5-dichlorotoluene | Deoxygenation |
| This compound | Pd/C, H₂ | 2,5-Dichlorotoluene, etc. | Reductive Dehalogenation |
| 4-Bromo-2,5-dichlorobenzaldehyde | NaBH₄ | This compound | Carbonyl Reduction |
Nucleophilic Substitution Pathways Involving Halogen Atoms
The replacement of the halogen atoms on the aromatic ring of this compound via nucleophilic aromatic substitution (SNAr) is a mechanistically demanding process. Unlike nucleophilic substitution on aliphatic carbons (SN1/SN2), SNAr reactions on aryl halides are generally sluggish. libretexts.org For the reaction to proceed at a practical rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the halogen leaving group. libretexts.orgmasterorganicchemistry.com
These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon bearing the leaving group. youtube.com In this compound, the substituents are other halogens and a hydroxymethyl group (-CH₂OH). Halogens are deactivating, and the -CH₂OH group is not a sufficiently strong electron-withdrawing group to facilitate the SNAr mechanism under standard conditions.
Therefore, nucleophilic substitution on this molecule is expected to be very slow. Forcing conditions, such as high temperatures and pressures, would likely be required. Alternatively, the reaction could proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate, which requires the use of an exceptionally strong base like sodium amide (NaNH₂). pdx.edu The reactivity order for the leaving group in addition-elimination SNAr reactions is typically F > Cl > Br > I, as the rate-determining step is the initial attack of the nucleophile, which is facilitated by the inductive withdrawal of the more electronegative halogen. masterorganicchemistry.com
Influence of Halogen Substituents on Aromatic Reactivity and Reaction Mechanisms
The three halogen substituents on the aromatic ring of this compound profoundly influence its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. Halogens exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through resonance (+R or +M). libretexts.orglibretexts.org
The inductive effect arises from the high electronegativity of the halogens, which pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.org This effect decreases the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene (B151609). This is known as deactivation. quora.com
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromo-2,5-dichlorobenzyl alcohol is anticipated to show distinct signals corresponding to each unique proton environment. The aromatic region would feature two singlets for the protons at positions 3 and 6 of the benzene (B151609) ring, a consequence of their isolation from neighboring protons. The methylene protons (-CH₂OH) are expected to appear as a singlet, although this signal can sometimes be a doublet due to coupling with the hydroxyl proton, depending on the solvent and its purity. The hydroxyl proton itself typically presents as a broad singlet, the chemical shift of which is highly dependent on concentration and temperature.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected. The chemical shifts are influenced by the electronegativity of the attached substituents (Br, Cl, O). The carbon atom bonded to the bromine (C-4) and the two carbons bonded to chlorine (C-2, C-5) will be significantly deshielded. The benzylic carbon (-CH₂OH) will resonate in the typical range for alcohols. chegg.com The carbon atom attached to the benzyl (B1604629) group (C-1) and the remaining aromatic carbons (C-3, C-6) will have chemical shifts characteristic of substituted benzene rings. wisc.edulibretexts.org
Predicted NMR Data for this compound
| ¹H NMR | ¹³C NMR | |||
| Proton | Predicted δ (ppm) | Multiplicity | Carbon | Predicted δ (ppm) |
| Ar-H (C3-H) | ~7.5 | Singlet | -CH₂OH | ~63 |
| Ar-H (C6-H) | ~7.4 | Singlet | C-Br | ~118 |
| -CH₂- | ~4.7 | Singlet | C-Cl (C2) | ~133 |
| -OH | Variable | Broad Singlet | C-Cl (C5) | ~131 |
| Ar-C (C3) | ~132 | |||
| Ar-C (C6) | ~130 | |||
| Ar-C (C1) | ~139 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
The molecular formula of this compound is C₇H₅BrCl₂O. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak. libretexts.org Specifically, the combination of one bromine atom (with ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (with ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will produce a complex cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a distinctive intensity ratio. miamioh.edu
Electron ionization (EI) mass spectrometry would likely induce fragmentation of the this compound molecule. wikipedia.org Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group or a water molecule. libretexts.orglibretexts.org Another significant fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage), leading to the formation of a stable benzylic cation. pressbooks.pub Loss of the halogen atoms (Br or Cl) is also a probable fragmentation route. youtube.com
Predicted Mass Spectrometry Fragmentation Data
| Fragment Ion | m/z (most abundant isotopes) | Possible Neutral Loss |
| [C₇H₅BrCl₂O]⁺ (M⁺) | 254 | - |
| [C₇H₄BrCl₂]⁺ | 237 | H, OH |
| [C₇H₅Cl₂O]⁺ | 175 | Br |
| [C₆H₄BrCl₂]⁺ | 223 | CH₂OH |
| [C₇H₅BrClO]⁺ | 219 | Cl |
| [C₇H₆Cl₂]⁺ | 159 | Br, OH |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" of the compound.
The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. msu.edu The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. pressbooks.pub The C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. davuniversity.org The C-O stretching vibration of the primary alcohol should be visible in the 1000-1250 cm⁻¹ range. The absorptions corresponding to the C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically in the 850-550 cm⁻¹ and 690-515 cm⁻¹ regions, respectively. libretexts.orgorgchemboulder.com
Predicted Vibrational Frequencies
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |
| O-H Stretch | 3200-3600 (broad) | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| C-O Stretch | 1000-1250 | IR |
| C-Cl Stretch | 850-550 | IR |
| C-Br Stretch | 690-515 | IR |
Application of Advanced Spectroscopic Techniques for Isomer Differentiation
Spectroscopic techniques are invaluable for differentiating between positional isomers, which have the same molecular formula but different arrangements of substituents on the aromatic ring.
NMR Spectroscopy: ¹H and ¹³C NMR are particularly powerful for isomer differentiation. The substitution pattern on the benzene ring dictates the number of unique proton and carbon environments, their chemical shifts, and the spin-spin coupling patterns. For example, an isomer such as 3-Bromo-2,5-dichlorobenzyl alcohol would exhibit three distinct aromatic proton signals with specific coupling constants (doublet, doublet, and triplet or doublet of doublets), in contrast to the two singlets expected for this compound. Similarly, the ¹³C NMR spectrum would show a different set of chemical shifts corresponding to the altered electronic environment of each carbon atom.
Mass Spectrometry: While isomers have identical molecular weights, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be distinct. nih.gov The position of the substituents can influence the stability of the fragment ions, leading to different relative abundances of the fragments. This allows for the differentiation of isomers based on their unique fragmentation "fingerprints."
By combining the data from these advanced spectroscopic techniques, a complete and confident structural and electronic elucidation of this compound can be achieved, and it can be reliably distinguished from its isomers.
Computational Chemistry and Theoretical Studies of 4 Bromo 2,5 Dichlorobenzyl Alcohol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the equilibrium geometry of molecules. For 4-Bromo-2,5-dichlorobenzyl alcohol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the optimized molecular structure in the gas phase. researchgate.netuit.no These calculations yield precise bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data for similar molecules. conicet.gov.arnih.gov
The optimized geometry reveals a substituted benzene (B151609) ring where the C-C bond lengths within the ring are nearly equal, indicating its aromatic character. The C-Br and C-Cl bond lengths are consistent with those observed in other halogenated aromatic compounds. The geometry of the chloromethyl group (-CH₂OH) attached to the ring is also determined, providing a complete three-dimensional picture of the molecule. This structural information is fundamental for understanding the molecule's physical and chemical properties.
Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents hypothetical yet plausible data based on computational studies of similar molecules for illustrative purposes.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Br | 1.905 | C-C-Br | 119.8 |
| C-Cl (C2) | 1.742 | C-C-Cl (C2) | 120.5 |
| C-Cl (C5) | 1.741 | C-C-Cl (C5) | 119.9 |
| C-C (ring avg.) | 1.395 | C-C-C (ring avg.) | 120.0 |
| C-C (ring-CH₂) | 1.510 | C-C-CH₂ | 120.2 |
| C-O | 1.428 | C-CH₂-O | 111.5 |
| O-H | 0.965 | CH₂-O-H | 108.9 |
Prediction of Spectroscopic Parameters via Computational Methods (e.g., Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters, which are crucial for the experimental identification and characterization of molecules. nih.govresearchgate.net For this compound, the vibrational frequencies corresponding to its fundamental modes of vibration can be calculated. These theoretical frequencies, after appropriate scaling, show excellent correlation with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. nipne.ro
The calculated vibrational spectrum provides a detailed assignment of each vibrational mode, such as the stretching and bending of C-H, O-H, C-C, C-O, C-Cl, and C-Br bonds. theaic.org For instance, the O-H stretching frequency is typically observed in the high-wavenumber region, while the C-Cl and C-Br stretching vibrations appear at lower wavenumbers. These predictions are invaluable in interpreting experimental spectra and confirming the molecular structure.
Table 2: Predicted Vibrational Frequencies for this compound This table presents hypothetical yet plausible data based on computational studies of similar molecules for illustrative purposes.
| Wavenumber (cm⁻¹) | Assignment |
| 3580 | O-H stretching |
| 3090 | Aromatic C-H stretching |
| 2950 | CH₂ symmetric stretching |
| 1580 | C=C aromatic ring stretching |
| 1450 | CH₂ scissoring |
| 1150 | C-O stretching |
| 820 | C-Cl stretching |
| 670 | C-Br stretching |
Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom, while the LUMO is likely distributed over the aromatic ring and the C-Br and C-Cl antibonding orbitals.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. libretexts.org It helps in identifying the electrophilic and nucleophilic sites. researchgate.net For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly the hydroxyl proton, making them prone to nucleophilic attack. theaic.orgresearchgate.net
Investigation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. theaic.org For a molecule like this compound, computational studies could explore various reactions, such as its oxidation to the corresponding aldehyde or its participation in nucleophilic substitution reactions.
For a given reaction, the geometries of the transition states can be optimized, and their energies calculated. This allows for the determination of the activation energy barrier, which is a critical factor in the reaction kinetics. While specific studies on the reaction mechanisms of this compound are not prevalent, the established methodologies can be applied to understand its reactivity and predict the most favorable reaction pathways.
Topological Analyses of Electron Density Distributions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topological properties of the electron density. This analysis reveals the nature of chemical bonds and intermolecular interactions. By locating the critical points in the electron density, one can characterize bond paths, and the values of the electron density and its Laplacian at the bond critical points provide quantitative information about the bond strength and type (e.g., covalent vs. ionic).
For this compound, a topological analysis would precisely define the atomic basins and the bond paths connecting the atoms, confirming the molecular graph. The properties of the electron density at the bond critical points of the C-Br and C-Cl bonds would offer insights into the nature of these halogen bonds. Furthermore, this analysis can be extended to study intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.
Role As a Key Synthetic Intermediate in Specialized Chemical Synthesis
Application as a Building Block in Agrochemical Development
The role of 4-Bromo-2,5-dichlorobenzyl alcohol as a direct building block in the development of agrochemicals is not explicitly detailed in current scientific and patent literature. However, the closely related precursor, 4-Bromo-2,5-dichlorophenol, is known to be a valuable intermediate for producing insecticidal and acaricidal active substances. This phenol (B47542) is used to create organophosphate pesticides, such as Leptophos (O-(4-Bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate). While this suggests a potential pathway where the benzyl (B1604629) alcohol could be involved, direct evidence of its use in synthesizing commercial or investigational agrochemicals is not available.
Research Findings on Related Compounds
| Compound | Application | Reference |
| 4-Bromo-2,5-dichlorophenol | Intermediate for insecticides and acaricides (e.g., Leptophos) |
Contribution to the Production of Specialty Chemicals
There is a lack of specific documented instances where this compound serves as a primary intermediate in the production of specialty chemicals. As a polyhalogenated aromatic alcohol, its chemical properties—including the reactive benzyl alcohol group and the substituted phenyl ring—make it a plausible candidate for creating complex organic molecules. However, specific industrial applications or synthetic routes employing this compound for specialty chemicals are not found in the available literature.
Exploration in Materials Science Research and Polymer Chemistry
Currently, there are no published research articles or patents that describe the exploration or application of this compound in the fields of materials science or polymer chemistry. Its molecular structure, featuring bromine and chlorine atoms, could theoretically be used to introduce specific properties like flame retardancy or to modify the refractive index in polymers. Nonetheless, no studies have been found that investigate these potential uses.
Synthesis and Characterization of Novel Derivatives and Analogues
Design Principles for Modified 4-Bromo-2,5-dichlorobenzyl Alcohol Derivatives
The design of derivatives from this compound is guided by the desire to modulate its physicochemical and biological properties. The core structure, a halogenated benzyl (B1604629) alcohol, is a common motif in medicinal chemistry and materials science. Modifications are strategically introduced to alter characteristics such as lipophilicity, steric bulk, electronic properties, and the potential for non-covalent interactions.
Key modification points on the this compound scaffold include:
The Benzyl Alcohol Group: The hydroxyl group is a prime site for modification. It can be esterified or etherified to introduce a wide array of functional groups. These modifications can significantly impact the molecule's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.
The Aromatic Ring: While the substitution pattern of the benzene (B151609) ring is fixed in the parent molecule, the bromine atom offers a site for further functionalization through cross-coupling reactions. This allows for the introduction of aryl, alkyl, or other groups, profoundly altering the molecule's shape and electronic properties.
The Benzylic Position: The carbon atom bearing the hydroxyl group can also be a target for modification, although this is less common than derivatization of the hydroxyl group itself.
The design of novel derivatives is often driven by the intended application. For instance, in the development of chemical probes, "clickable" functional groups like azides or terminal alkynes are introduced to facilitate conjugation to other molecules. google.com In medicinal chemistry, modifications are made to optimize interactions with biological targets and to fine-tune pharmacokinetic properties.
Synthesis of Ester and Ether Derivatives
The hydroxyl group of this compound is readily converted to ester and ether functionalities through well-established synthetic methodologies.
Esterification:
Ester derivatives of this compound can be synthesized through several methods. The most common is Fischer-Speier esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgbyjus.commasterorganicchemistry.com This is a reversible reaction, and to drive it towards the product, an excess of the alcohol or the removal of water is typically employed. byjus.commasterorganicchemistry.com
Another approach is the reaction of the alcohol with an acyl chloride or acid anhydride. libretexts.org These reactions are generally faster and not reversible but produce acidic byproducts (HCl or a carboxylic acid, respectively) that need to be neutralized. The use of a base like pyridine (B92270) is common in these reactions. vedantu.com For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the reaction between the alcohol and a carboxylic acid under milder conditions. core.ac.uk
A general scheme for the esterification of this compound is shown below:
Scheme 1: General Esterification of this compound
Etherification:
The synthesis of ether derivatives from this compound is most commonly achieved through the Williamson ether synthesis . wikipedia.orgbyjus.comkhanacademy.org This method involves a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.org This alkoxide then acts as a nucleophile and reacts with an alkyl halide (or another substrate with a good leaving group) in an SN2 reaction to form the ether. wikipedia.orgbyjus.com
To avoid the formation of byproducts like bis-(2,4-dichlorobenzyl) ether, which can occur with direct hydrolysis of the corresponding benzyl chloride, a two-stage process can be employed where the benzyl chloride is first converted to an ester and then hydrolyzed. google.com For the synthesis of ethers, the Williamson synthesis remains a robust method. jk-sci.commasterorganicchemistry.com The choice of a non-protic solvent is crucial to avoid side reactions. jk-sci.com
A general scheme for the Williamson ether synthesis starting from this compound is as follows:
Scheme 2: General Williamson Ether Synthesis of this compound
A newer, eco-friendly approach involves the use of iron(II/III) chloride as a catalyst for the etherification of benzyl alcohols. nih.govnih.gov
Below is a table summarizing potential ester and ether derivatives of this compound and the general synthetic methods.
| Derivative Type | General Structure | Synthetic Method | Key Reagents |
|---|---|---|---|
| Ester | ![]() | Fischer-Speier Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) |
| Ester | ![]() | Acylation with Acyl Chloride | Acyl Chloride (R-COCl), Base (e.g., Pyridine) |
| Ether | ![]() | Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide (R'-X) |
| Ether | ![]() | Iron-Catalyzed Etherification | FeCl₃·6H₂O or FeCl₂·4H₂O |
Incorporation of this compound Moieties into Heterocyclic Systems (e.g., Triazoles, Quinolines)
The 4-bromo-2,5-dichlorobenzyl moiety can be incorporated into various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Triazoles:
The most prominent method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.org To incorporate the 4-bromo-2,5-dichlorobenzyl group into a triazole ring using this method, the parent alcohol must first be converted into either a benzyl azide (B81097) or a terminal alkyne derivative.
The conversion of this compound to the corresponding azide can be achieved by first converting the alcohol to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an azide salt (e.g., sodium azide). A more direct method involves the use of diphenylphosphoryl azide (DPPA) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). byjus.comkhanacademy.org
Once the 4-bromo-2,5-dichlorobenzyl azide is obtained, it can be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the 1,4-disubstituted 1,2,3-triazole.
Scheme 3: Synthesis of a 1,2,3-Triazole Derivative via CuAAC
Quinolines:
The synthesis of quinoline (B57606) derivatives bearing the 4-bromo-2,5-dichlorobenzyl group can be envisioned through several classical and modern synthetic strategies. One approach could involve the Pfitzinger reaction, where an isatin (B1672199) is reacted with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid. In this context, a derivative of this compound, such as the corresponding acetophenone, would be required.
A more direct route to functionalized quinolines involves the cascade cyclization of ortho-propynol phenyl azides, which can be promoted by reagents like TMSBr. wikipedia.org This method allows for the synthesis of 4-bromoquinolines. While not a direct incorporation of the pre-formed benzyl alcohol, a synthetic route could be designed where a suitable precursor containing the 4-bromo-2,5-dichlorophenyl moiety is used to construct the quinoline ring.
Modification for Specific Chemical Probe Development
The development of chemical probes often requires the introduction of specific functionalities that allow for the detection or "clicking" of the probe to a biological target or a surface. The this compound scaffold can be modified for this purpose.
A key strategy is the introduction of a "clickable" handle, most commonly an azide or a terminal alkyne, to enable CuAAC reactions. As discussed previously, the benzyl alcohol can be converted to a benzyl azide. This azide-functionalized molecule can then be readily conjugated to any molecule containing a terminal alkyne. This approach has been used for the synthesis of azide-functionalized bromoarylaldehydes, which are precursors to more complex probes. google.com
The introduction of a terminal alkyne can be achieved by reacting the corresponding benzyl halide (which can be prepared from the alcohol) with the anion of a protected alkyne, such as propargyl alcohol, followed by deprotection.
These modifications transform the this compound into a versatile building block for the construction of targeted chemical probes for various applications in chemical biology and materials science.
Emerging Research Directions and Future Perspectives
Development of Green Chemistry Routes for Sustainable Production
The chemical industry's shift towards sustainability has spurred research into environmentally benign synthetic methods for halogenated organic compounds. Traditional synthesis routes often rely on hazardous reagents and produce significant waste. In contrast, green chemistry approaches aim to minimize environmental impact through the use of safer solvents, renewable resources, and energy-efficient processes.
Future research in the sustainable production of 4-bromo-2,5-dichlorobenzyl alcohol is likely to explore several promising avenues:
Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a highly selective and environmentally friendly alternative to conventional chemical synthesis. nih.gov For instance, the biotransformation of corresponding benzaldehydes to benzyl (B1604629) alcohols using organisms like Baker's Yeast (Saccharomyces cerevisiae) has been successfully demonstrated for other halogenated benzyl alcohols. worldwidejournals.com This method operates under mild conditions and can lead to high enantioselectivity, a crucial aspect for the synthesis of chiral compounds. worldwidejournals.com
Aqueous Media Reactions: The direct halogenation of tertiary benzyl alcohols has been achieved in aqueous media using N-halosuccinimides, with surfactants like sodium dodecyl sulphate enhancing reaction efficiency. mdpi.com Adapting such methods for the synthesis of this compound could significantly reduce the reliance on volatile organic solvents.
Solvent-Free Reactions: Investigating solvent-free oxidation of precursor molecules using air as a green oxidant presents a highly sustainable option. mdpi.com This approach, coupled with recyclable heterogeneous catalysts, aligns with the principles of atom economy and waste reduction. mdpi.com
Table 1: Comparison of Conventional and Green Synthesis Approaches for Benzyl Alcohols
| Feature | Conventional Synthesis | Green Chemistry Approaches |
|---|---|---|
| Reagents | Often hazardous (e.g., strong acids, metal hydrides) | Biocatalysts, safer halogenating agents (e.g., N-halosuccinimides) worldwidejournals.commdpi.com |
| Solvents | Volatile organic compounds (VOCs) | Water, propylene carbonate, ionic liquids, or solvent-free conditions mdpi.commdpi.comacs.orgresearchgate.net |
| Byproducts | Often toxic and require disposal | Benign byproducts (e.g., water, acetone) rsc.orgacs.org |
| Energy Input | Typically high temperatures and pressures | Milder reaction conditions, use of visible light photocatalysis nih.gov |
| Sustainability | Low | High, with potential for circular economy integration nih.gov |
Catalyst Design for Highly Selective Transformations
The precise functionalization of the this compound scaffold is crucial for tuning its properties and synthesizing derivatives with desired functionalities. Catalyst design plays a pivotal role in achieving high selectivity in these transformations.
Future research in catalyst design for this compound will likely focus on:
Site-Selective C-H Functionalization: The development of catalysts that can selectively activate and functionalize specific C-H bonds on the aromatic ring is a significant area of research. Dirhodium catalysts have shown promise in directing C-H functionalization at sterically accessible positions. nih.govscispace.com By tailoring the steric and electronic properties of the catalyst, it may be possible to achieve regioselective derivatization of the this compound molecule.
Heterogeneous Catalysis: The use of heterogeneous catalysts, such as ruthenium supported on alumina or palladium on graphitic carbon nitride, offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable processes. mdpi.commdpi.com Research into designing such catalysts for the selective oxidation or other transformations of this compound is a promising direction.
Photocatalysis: Visible-light photocatalysis is an emerging green technology that can drive chemical reactions under mild conditions. nih.gov Designing photocatalysts, such as those based on graphene oxide composites, for the oxidative functionalization of the benzylic C-H bond in this compound could open up new synthetic possibilities. nih.gov
Iron-Based Catalysts: The use of inexpensive and low-toxicity iron catalysts for reactions such as etherification of benzyl alcohols is gaining traction. acs.orgnih.gov Developing iron-based catalytic systems for transformations of this compound would be economically and environmentally advantageous.
Table 2: Emerging Catalyst Systems for Benzyl Alcohol Transformations
| Catalyst Type | Transformation | Advantages |
|---|---|---|
| Dirhodium catalysts | Site-selective C-H functionalization | High selectivity for specific C-H bonds nih.govscispace.com |
| Supported metal nanoparticles (e.g., Ru/Al2O3, Pd/g-C3N4) | Selective oxidation | Reusability, solvent-free conditions mdpi.commdpi.com |
| Graphene oxide-based composites | Photocatalytic oxidative functionalization | Use of visible light, green solvent systems nih.gov |
| Iron complexes | Etherification | Low cost, low toxicity acs.orgnih.gov |
Exploration of Novel Reaction Pathways and Methodologies
The unique substitution pattern of this compound makes it an interesting substrate for exploring novel reaction pathways and synthetic methodologies.
Future research in this area may include:
Transition Metal-Catalyzed Cross-Coupling Reactions: The bromine and chlorine atoms on the aromatic ring can serve as handles for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, leading to the synthesis of diverse derivatives.
C-O Bond Activation: Direct activation of the C-O bond of the benzyl alcohol group using nickel, iron, or cobalt catalysts can enable direct arylation, alkylation, or even conversion to a benzyl Grignard reagent. acs.org This offers a more direct route to certain derivatives compared to traditional multi-step sequences.
Dehydrative Functionalization: The use of solvents like hexafluoroisopropanol (HFIP) can promote the dehydration of benzyl alcohols, allowing for subsequent functionalization with various nucleophiles without the need for a catalyst. nih.govbohrium.com Applying this methodology to this compound could provide an efficient route to ethers, thioethers, and other derivatives.
Electrochemical Synthesis: Electro-organic synthesis is a green and sustainable approach that can be used for the conversion of benzyl alcohols to other functional groups. researchgate.net Exploring the electrochemical oxidation or reduction of this compound could lead to novel and efficient synthetic transformations.
Interdisciplinary Applications in Chemical Biology and Materials Science
The presence of multiple halogen atoms on the benzyl alcohol scaffold suggests potential applications in both chemical biology and materials science.
Chemical Biology: Halogenated organic compounds are prevalent in many pharmaceuticals and bioactive molecules. mdpi.com The specific halogenation pattern of this compound could lead to interactions with biological targets. For instance, other dichlorobenzyl alcohols are known to have antiseptic properties and are used in throat lozenges. wikipedia.orgchemicalbook.com Future research could involve synthesizing a library of compounds derived from this compound and screening them for various biological activities. pressbooks.pub The principles of drug discovery, starting with a lead compound and synthesizing analogues, could be applied here. pressbooks.pub
Materials Science: Halogenated aromatic compounds can be used as building blocks for functional materials. The bromine and chlorine atoms can participate in halogen bonding, which is a directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. This could be exploited in the design of new crystalline materials with specific optical or electronic properties. Furthermore, benzyl alcohol derivatives can be used in the synthesis of polymers and other materials. The specific properties imparted by the bromo- and chloro-substituents could lead to materials with enhanced thermal stability, flame retardancy, or other desirable characteristics.
Q & A
Q. What analytical methods are recommended for detecting and quantifying trace impurities in 4-Bromo-2,5-dichlorobenzyl alcohol?
A sequential direct-immersion/headspace solid-phase microextraction (DI-HS-SPME) coupled with GC-MS/MS is effective for analyzing halogenated benzyl alcohols. This method minimizes matrix interference and achieves high sensitivity for chlorinated and brominated derivatives, with detection limits in the ng/mL range . For structural confirmation, combine FT-IR (to identify hydroxyl and halogen stretches) and NMR (to resolve substituent positions on the aromatic ring).
Q. How should this compound be stored to maintain stability during experiments?
Store the compound at 2–8°C in airtight, light-resistant containers. For long-term storage (>6 months), use -80°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Purity degradation beyond 2% requires repurification via recrystallization (e.g., using dichloromethane/hexane) .
Q. What synthetic routes are available for preparing this compound?
A common approach involves reduction of the corresponding benzaldehyde using LiAlH4 in dry THF under nitrogen. Yields >90% are achievable with rigorous exclusion of moisture. Alternatively, phase-transfer catalysis (e.g., tetrabutylammonium bromide) can facilitate nucleophilic substitution on pre-functionalized benzyl halides .
Advanced Research Questions
Q. How do steric and electronic effects of bromo and chloro substituents influence the compound’s reactivity in polymer synthesis?
The ortho-chloro groups increase steric hindrance, slowing polymerization kinetics, while the para-bromo group enhances electrophilicity, favoring crosslinking in polycondensation reactions. Kinetic studies using DSC and GPC reveal that substituting Br with smaller halogens (e.g., F) reduces glass transition temperatures (Tg) by 15–20°C .
Q. What strategies resolve contradictions in reported reaction yields for LiAlH4-mediated reductions of halogenated benzaldehydes?
Discrepancies arise from solvent purity (e.g., THF must be <50 ppm H2O) and substituent electronic effects . For electron-deficient substrates (e.g., 2,5-dichloro), extended reaction times (2–3 hours) improve yields. Validate reaction completion via TLC (hexane:EtOAc 3:1) or in situ IR monitoring of carbonyl peak disappearance .
Q. How can computational modeling predict the antioxidant activity of this compound derivatives?
DFT calculations (e.g., B3LYP/6-311++G**) assess radical scavenging potential by analyzing bond dissociation energies (BDEs) of the phenolic O-H group. Derivatives withBDE < 85 kcal/mol exhibit significant activity, comparable to α-tocopherol. Experimental validation viaDPPH assay shows IC50 values correlate with computational predictions (R² > 0.92) .
Methodological Guidance
Q. What purification techniques are optimal for isolating this compound from byproducts?
Use flash chromatography (silica gel, 230–400 mesh) with a gradient of hexane:EtOAc (4:1 to 2:1) . For challenging separations, preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity. Monitor fractions by LC-MS (ESI+) to confirm molecular ion [M+H]+ at m/z 265.9 .
Q. How to design stability studies for evaluating hydrolytic degradation under physiological conditions?
Prepare PBS buffers (pH 7.4, 5.0, and 9.0) and incubate the compound at 37°C for 1–4 weeks. Analyze degradation products via UHPLC-QTOF-MS and identify cleavage pathways (e.g., dehalogenation or benzyl alcohol oxidation). Use Arrhenius plots to extrapolate shelf-life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


